molecular formula C20H26N4O4 B12178941 N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12178941
M. Wt: 386.4 g/mol
InChI Key: XIBQHCDDXYMVFT-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1-azabicyclo[2.2.2]octane core with a 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl moiety linked via an acetamide group. Methoxy groups at positions 6 and 7 may improve solubility and metabolic stability compared to non-polar substituents .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H26N4O4/c1-12-21-15-9-18(28-3)17(27-2)8-14(15)20(26)24(12)11-19(25)22-16-10-23-6-4-13(16)5-7-23/h8-9,13,16H,4-7,10-11H2,1-3H3,(H,22,25)

InChI Key

XIBQHCDDXYMVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3CN4CCC3CC4)OC)OC

Origin of Product

United States

Biological Activity

N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an azabicyclo[2.2.2]octane moiety linked to a quinazolinone derivative. This unique configuration is believed to contribute to its biological properties.

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 329.46 g/mol
  • CAS Number : Not specifically listed but related compounds exist under various CAS numbers.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Binding : It is hypothesized that the compound may act as an antagonist at specific neurotransmitter receptors, similar to other azabicyclo compounds that have demonstrated activity against vasopressin receptors .
  • Antiprotozoal Activity : Related azabicyclo compounds have shown promising antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei, indicating potential for similar effects .

In Vitro Studies

  • Antiparasitic Activity : Compounds with similar structures have exhibited IC50 values in the low micromolar range against Plasmodium falciparum (e.g., IC50 = 0.487–0.606 µM) and Trypanosoma brucei (e.g., IC50 = 0.647 µM) . These results suggest that this compound may possess significant antiparasitic properties.

In Vivo Studies

While specific in vivo data on this compound is limited, related compounds have been evaluated for their pharmacokinetics and therapeutic effects in animal models, showing efficacy in reducing parasitic load and improving survival rates .

Comparative Analysis of Related Compounds

CompoundTarget OrganismIC50 (µM)Notes
Azabicyclo[3.2.2]nonanePlasmodium falciparum0.487High selectivity observed
Azabicyclo[3.2.2]nonaneTrypanosoma brucei0.647Effective against resistant strains
N-(1-Azabicyclo[2.2.2]octan-3-yl) derivativeUnknownTBDPotential for further development

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Key Features
Target Compound 1-azabicyclo[2.2.2]octane + quinazolinone Acetamide, 6,7-dimethoxy, methyl, 4-oxo ~447.5 (estimated) Rigid bicyclic core; electron-deficient quinazolinone for target engagement
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole + naphthyloxy Chlorophenyl, triazole, acetamide 393.11 Triazole for metal coordination; naphthyloxy for lipophilicity
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Azabicyclo[4.2.0]octene (cephalosporin) Beta-lactam, pyridinylthioacetamide, acetoxymethyl 423.46 Beta-lactam antibiotic; sulfur-containing groups for enhanced activity
(R)-3-Fluorophenyl-3,4,5-trifluorobenzyl-carbamic acid 1-azabicyclo[2.2.2]oct-3-yl ester 1-azabicyclo[2.2.2]octane Fluorinated benzyl-carbamate ester ~420 (estimated) Fluorine atoms for lipophilicity and metabolic stability

Key Research Findings

  • Target Compound vs. The quinazolinone’s methoxy groups may confer better aqueous solubility compared to 6m’s naphthyloxy group.
  • Target Compound vs. Cephalosporin Derivatives : Unlike cephalosporins (e.g., compounds), the target lacks a beta-lactam ring, suggesting a non-antibacterial mechanism. The azabicyclo[2.2.2]octane core’s smaller ring system imposes greater conformational rigidity than the azabicyclo[4.2.0]octene in cephalosporins.
  • Target Compound vs. Fluorinated Azabicyclo Ester : The fluorinated carbamate ester in ’s compound enhances blood-brain barrier penetration, whereas the target’s acetamide linker and quinazolinone may favor peripheral tissue targeting.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target’s 6,7-dimethoxy groups improve polarity over ’s fluorinated carbamate ester, which is highly lipophilic.
  • Metabolic Stability: The quinazolinone’s 4-oxo group may increase susceptibility to hepatic oxidation compared to the triazole in 6m or the stable carbamate in .
  • Synthetic Complexity : The azabicyclo[2.2.2]octane core requires multi-step synthesis, similar to ’s compound, but differs from the more accessible triazole synthesis in 6m .

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